molecular formula C21H26N2O B2377027 2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole CAS No. 615280-67-6

2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole

Cat. No.: B2377027
CAS No.: 615280-67-6
M. Wt: 322.452
InChI Key: SXVCIVZYXNRAQE-UHFFFAOYSA-N
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Description

2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole is a synthetic organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a tert-butylphenoxy and propyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation using propyl halides in the presence of a base such as potassium carbonate.

    Attachment of the tert-Butylphenoxy Group: The tert-butylphenoxy group can be attached through a nucleophilic substitution reaction using 4-(tert-butyl)phenol and a suitable leaving group, such as a halide, on the benzimidazole core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in ethanol or electrophilic substitution using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Known for its antimicrobial and anticancer activities.

    2-(4-Chlorophenyl)benzimidazole: Exhibits potent antiproliferative activity against cancer cell lines.

    2-(4-Hydroxyphenyl)benzimidazole: Studied for its antioxidant properties.

Uniqueness

2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole is unique due to the presence of the tert-butylphenoxy and propyl groups, which may enhance its lipophilicity and biological activity compared to other benzimidazole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole is a synthetic compound belonging to the class of benzimidazole derivatives, known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core with a tert-butylphenoxy and propyl substituent, which may enhance its chemical and biological properties. The IUPAC name is this compound, and its molecular formula is C22H26N2O.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group and phenoxy methyl group enhance binding affinity and specificity, leading to effective inhibition or activation of the target.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cell lines. A study showed that certain benzimidazole derivatives accelerated apoptosis in MCF cell lines, with observable tumor growth suppression in animal models .

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. A study found that related compounds displayed activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications in the benzimidazole core could influence antimicrobial efficacy .

Case Studies

  • Anticancer Efficacy : In a study involving similar benzimidazole derivatives, compounds were tested on U87 glioblastoma cell lines showing varying degrees of cytotoxicity. The most effective derivative had an IC50 value of 45.2 μM, demonstrating potential for further development as an anticancer agent .
  • Antimicrobial Testing : Three new crystal structures of 1H-benzo[d]imidazole derivatives were analyzed for their microbiological activity. The results indicated promising antibacterial activity, suggesting that these compounds could serve as potential drug candidates .

Data Tables

Activity Type Compound Target Cell Line IC50 Value (μM) Notes
AnticancerBenzimidazole Derivative 1MCF Cell LinesNot specifiedInduced apoptosis
AnticancerBenzimidazole Derivative 2U87 Glioblastoma45.2Significant cytotoxicity
AntimicrobialBenzimidazole Derivative 3Various BacteriaNot specifiedEffective against Gram-positive and Gram-negative

Properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-propylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-5-14-23-19-9-7-6-8-18(19)22-20(23)15-24-17-12-10-16(11-13-17)21(2,3)4/h6-13H,5,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVCIVZYXNRAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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